3-Chloro-5-methylaniline
Description
Significance of Aromatic Amine Building Blocks in Chemical Synthesis
Aromatic amines are foundational building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, dyes, agrochemicals, and polymers. amerigoscientific.comnumberanalytics.com Their versatility stems from the reactivity of the amino group and the aromatic ring. ijrpr.com
Key aspects of their significance include:
Intermediates in Synthesis: Aromatic amines are crucial intermediates in the production of many organic compounds. amerigoscientific.com They can undergo various reactions, such as nucleophilic substitution, to form new chemical bonds. molport.com
Pharmaceutical and Medicinal Chemistry: The aniline (B41778) structure is present in numerous drug candidates and approved medicines. cresset-group.comresearchgate.netbeilstein-journals.org Medicinal chemists often modify the aniline core to fine-tune a compound's pharmacological properties, such as bioavailability, solubility, and target selectivity. cresset-group.com However, the aniline motif can sometimes lead to metabolic instability or toxicity, prompting chemists to develop strategies for its replacement with other chemical groups to enhance safety profiles. cresset-group.comnih.govacs.org
Dye and Pigment Industry: A significant application of aromatic amines is in the synthesis of azo dyes. numberanalytics.commolport.com Through a process called diazotization, primary aromatic amines are converted into diazonium salts, which then react with other aromatic compounds to form brightly colored azo compounds used extensively in the textile industry. numberanalytics.commolport.comwisdomlib.org
Material Science: Amines are used as building blocks in the creation of functional materials, including polymers, catalysts, and sensors. ijrpr.com Their unique properties contribute to advancements in fields like organic electronics and biotechnology. ijrpr.com
Substituted anilines, which are aniline derivatives with additional functional groups, are particularly important. wisdomlib.org These modifications influence the electronic properties and reactivity of the molecule, allowing for the targeted synthesis of complex structures like benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org
Contextualizing 3-Chloro-5-methylaniline within Aromatic Chlorine-Containing Compounds
Halogenated aromatic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, are ubiquitous in organic chemistry. nih.gov They serve as important synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions, and are found in many biologically active molecules and industrial materials. nih.govbeilstein-journals.org
Halogenated anilines are a specific class of these compounds that may enter the environment through various means, including as metabolites of pesticides or from industrial waste. oup.com Their presence and potential toxicity necessitate monitoring and analysis, often performed using techniques like high-pressure liquid chromatography (HPLC). oup.com
This compound belongs to this group of halogenated anilines. Its structure features a chlorine atom and a methyl group attached to the aniline ring.
The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring, making it less susceptible to electrophilic substitution.
The methyl group is a weakly electron-donating group.
This specific substitution pattern on this compound influences its chemical reactivity and physical properties, making it a useful intermediate in targeted organic synthesis. chembk.com For instance, it can be used as a precursor in the creation of dyes and pharmaceuticals. chembk.com One documented application is its use in the synthesis of 3-chloro-5-methylphenylisocyanate, an important precursor for optical separation agents. googleapis.comgoogle.com The synthesis of this compound itself can be achieved through the reduction of the corresponding nitro compound, 3-chloro-5-nitrotoluene. googleapis.comgoogle.com
Interactive Data Tables
Below are tables detailing the physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈ClN | chembk.comnih.govcymitquimica.com |
| Molecular Weight | 141.60 g/mol | chembk.comcymitquimica.comchemsrc.com |
| Appearance | Yellow to red-brown liquid or solid | chembk.comcymitquimica.comthermofisher.com |
| Boiling Point | 248.6 ± 20.0 °C at 760 mmHg | chembk.comchemsrc.com |
| Flash Point | 104.1 ± 21.8 °C | chembk.comchemsrc.com |
| Density | 1.180 ± 0.06 g/cm³ | chembk.comchemsrc.com |
| CAS Number | 29027-20-1 | chembk.comthermofisher.comechemi.com |
| Solubility | Poorly soluble in water; soluble in organic solvents like alcohols and ethers. | chembk.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Observed Features | Source(s) |
| ¹H NMR | The methyl group (CH₃) protons typically resonate around 2.3 ppm. | |
| ¹³C NMR | The carbon of the methyl group (CH₃) shows a signal in the range of 20–25 ppm. | |
| IR Spectroscopy | Characteristic peaks include N-H stretching vibrations around 3450 cm⁻¹ and C-Cl stretches near 750 cm⁻¹. |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCJDBXXYJXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499683 | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29027-20-1 | |
| Record name | 3-Chloro-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chloro 5 Methylaniline
Direct Halogenation Approaches
Direct halogenation involves the electrophilic substitution of a hydrogen atom on the aromatic ring of an aniline (B41778) derivative with a chlorine atom. While seemingly straightforward, controlling the position of chlorination on an activated ring system like m-toluidine (3-methylaniline) is a significant synthetic hurdle.
Chlorination of Aniline Derivatives: Mechanistic Studies and Regioselectivity
The chlorination of aniline and its derivatives is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. It is also strongly ortho, para-directing, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. The methyl group (-CH₃) is also an activating, ortho, para-directing group, albeit weaker than the amino group.
In the case of m-toluidine, the substrate for a hypothetical direct synthesis of 3-chloro-5-methylaniline, the directing effects of the two groups are additive towards positions 2, 4, and 6. Therefore, direct chlorination tends to yield a mixture of 2-chloro-, 4-chloro-, and 6-chloro-3-methylaniline, making the synthesis of the desired this compound isomer highly challenging via this route.
Mechanistic studies, including theoretical DFT (Density Functional Theory) calculations, have investigated the chlorination of aniline. researchgate.net The reaction is understood to proceed through the formation of an intermediate carbocation, often referred to as a Wheland intermediate or sigma complex. researchgate.net The stability of this intermediate dictates the regiochemical outcome. For aniline, the intermediates corresponding to ortho and para attack are more stabilized by resonance involving the lone pair of electrons on the nitrogen atom, explaining the observed product distribution. researchgate.net Some studies propose the involvement of nitrenium ions in the mechanism of chlorination for anilines and related aromatic amines. acs.orgfigshare.com
Optimization of Reaction Conditions for Selective Chlorination
Given the inherent regioselectivity challenges, significant research has focused on optimizing reaction conditions to control the outcome of aniline chlorination. beilstein-journals.org This involves the careful selection of chlorinating agents, catalysts, and solvent systems. While achieving the specific 3,5-substitution pattern on m-toluidine remains difficult, these studies provide insight into manipulating regioselectivity in aniline systems.
Common chlorinating agents include elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). nih.gov The choice of reagent can influence the product distribution. For instance, metal-free approaches using secondary amines as organocatalysts with sulfuryl chloride have been developed for highly ortho-selective chlorination of anilines. rsc.orgnih.gov
Catalysts and solvent systems play a crucial role. Copper(II) chloride (CuCl₂) has been identified as an effective reagent for the direct chlorination of unprotected anilines, typically yielding the para-chlorinated product as the major isomer. beilstein-journals.orgnih.gov The use of ionic liquids as solvents for this transformation has shown promise, allowing the reaction to proceed under mild conditions with high yields of the para-product without the need for supplementary oxygen. beilstein-journals.orgnih.gov In aqueous solvents, the reaction can be hindered by suboptimal mixing and the deactivation of the catalyst, whereas ionic liquids can dissolve both the copper salt and the aniline derivative efficiently. nih.gov
Reduction-Based Synthetic Routes
A more viable and commonly employed strategy for the synthesis of this compound involves the reduction of a nitro group on a precursor molecule where the desired substitution pattern is already established. This circumvents the regioselectivity problems associated with direct halogenation.
Catalytic Hydrogenation of 3-Chloro-5-nitrotoluene Precursors
The key precursor for this route is 3-chloro-5-nitrotoluene. The synthesis involves the reduction of the nitro (-NO₂) group to an amino (-NH₂) group. google.comgoogle.com Catalytic hydrogenation is a preferred industrial method for this transformation due to its efficiency and the production of water as the only byproduct. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. rasayanjournal.co.in
Investigation of Metal Catalysts (e.g., Raney Nickel, Palladium-on-Carbon)
The choice of catalyst is critical for achieving high yield and purity. Two of the most common heterogeneous catalysts for the reduction of aromatic nitro compounds are Raney Nickel and Palladium-on-Carbon (Pd/C). rasayanjournal.co.inwikipedia.org
Raney Nickel : This is a fine-grained, porous nickel catalyst, also known as spongy nickel. wikipedia.org It is prepared by leaching aluminum from a nickel-aluminum alloy. rasayanjournal.co.in Raney Nickel is highly effective for the hydrogenation of various functional groups, including nitro groups. wikipedia.orgcommonorganicchemistry.comyoutube.com A key advantage of Raney Nickel is its effectiveness in reducing nitro groups without causing significant dehalogenation (removal of the chlorine atom) from the aromatic ring, which can be a problematic side reaction. commonorganicchemistry.com Several patents describe the use of Raney Nickel for the reduction of 3-chloro-5-nitrotoluene. google.comgoogle.comgoogleapis.com
Palladium-on-Carbon (Pd/C) : This catalyst consists of palladium metal dispersed on a high-surface-area activated carbon support. wikipedia.org Pd/C is often the catalyst of choice for nitro reductions due to its high activity. commonorganicchemistry.comsamaterials.com It is used in a variety of hydrogenation reactions, including the reduction of nitro compounds, carbonyl groups, and imines. wikipedia.org While highly active, a potential drawback of Pd/C is its tendency to catalyze hydrodehalogenation, which would lead to the formation of 3-methylaniline as an undesired byproduct. commonorganicchemistry.com However, careful control of reaction conditions can often mitigate this side reaction. google.com
Impact of Dehalogenation Inhibitors on Product Purity
During the catalytic hydrogenation of halogenated nitroaromatic compounds, a significant side reaction is dehalogenation, which leads to the formation of impurities and a reduction in the yield of the desired haloamine. To mitigate this, dehalogenation inhibitors are often introduced into the reaction mixture. For the synthesis of chloro-methylanilines, the use of such inhibitors can be crucial for achieving high product purity.
The addition of dehalogenation inhibitors has been shown to effectively suppress the removal of the chlorine atom from the aromatic ring during the reduction of the nitro group. For instance, in the synthesis of 3-chloro-4-methylaniline (B146341), the introduction of an inhibitor can reduce the content of the dehalogenated by-product, p-toluidine, to as low as 0.4%. google.com However, the use of these inhibitors is not without its drawbacks. It has been observed that their presence can significantly increase the reaction time, in some cases nearly doubling it. google.com Furthermore, the use of inhibitors can lead to an increase in other by-products, such as azo oxides and azo compounds, which can complicate the purification process. google.com
Chemical Reduction of Nitro-Substituted Aromatic Precursors
A common and well-established method for the synthesis of this compound is the chemical reduction of its nitro precursor, 3-chloro-5-nitrotoluene. This transformation can be achieved using various reducing agents and reaction conditions.
Application of Tin Chloride and Other Reducing Agents
Tin(II) chloride (stannous chloride) is a widely used reducing agent for the conversion of nitroarenes to anilines. In a typical procedure, 3-chloro-5-nitrotoluene is dissolved in a solvent such as ethanol. google.comgoogle.comgoogleapis.com A solution of tin(II) chloride dihydrate is then added, often at a controlled temperature. chemicalbook.comchemicalbook.com The reaction mixture is typically heated to reflux for several hours to ensure the complete reduction of the nitro group. chemicalbook.comchemicalbook.com Following the reaction, the product is isolated by working up the reaction mixture, which may involve neutralization and extraction. This method is effective for laboratory-scale synthesis and can provide high yields of the desired aniline. chemicalbook.comchemicalbook.com
Other reducing agents, such as iron powder in an acidic medium, are also commonly employed for the reduction of nitroaromatics.
Utilization of Polysulfides in Reduction Reactions
The Zinin reduction, which utilizes alkali metal sulfides or polysulfides as the reducing agent, is another method applicable to the synthesis of aromatic amines. While specific examples for this compound are not prevalent in readily available literature, the methodology has been successfully applied to the synthesis of its isomers, such as 3-chloro-2-methylaniline. In this process, a polysulfide solution, for example, sodium polysulfide, is prepared in water. google.com The nitroaromatic compound, 6-chloro-2-nitrotoluene in the case of the isomer, is then added dropwise to the heated polysulfide solution. google.com The reaction proceeds to reduce the nitro group to an amine. This method can offer high yields and is a viable alternative to metal-based reductions. google.com
Reaction Kinetics and Process Parameters for Industrial Scalability
For the industrial-scale production of this compound, understanding the reaction kinetics and optimizing process parameters are critical for ensuring efficiency, safety, and cost-effectiveness. The reduction of nitroaromatics is an exothermic reaction, and careful control of the reaction temperature is essential to prevent runaway reactions and the formation of by-products.
Key process parameters that influence the reaction rate and product yield include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to an increase in by-products.
Pressure: In catalytic hydrogenation processes, the hydrogen pressure is a critical parameter affecting the reaction rate. google.com
Agitation: Effective stirring is crucial to ensure proper mixing of reactants and catalyst, which is particularly important in heterogeneous reaction systems.
Catalyst Loading: In catalytic reductions, the amount of catalyst used will directly impact the reaction time and efficiency.
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.
Optimization of these parameters is typically achieved through kinetic studies and pilot plant trials to establish the most efficient and safe operating conditions for large-scale production.
Multi-Step Synthesis from Simpler Aromatic Precursors (e.g., Benzene Derivatives)
The synthesis of this compound can also be accomplished through a multi-step pathway starting from simpler aromatic compounds like benzene or toluene. This approach requires careful planning of the reaction sequence to ensure the correct placement of the substituents on the aromatic ring.
Strategies for Achieving Specific Substitution Patterns
The synthesis of a 1,3,5-trisubstituted benzene derivative like this compound requires a strategic approach to direct the incoming substituents to the desired positions. The directing effects of the functional groups already present on the ring are a key consideration.
A plausible synthetic route starting from benzene could involve the following steps:
Nitration: Benzene is first nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene. The nitro group is a meta-director.
Chlorination: The subsequent chlorination of nitrobenzene with chlorine gas and a Lewis acid catalyst (e.g., AlCl₃) will direct the chlorine atom to the meta position, yielding 3-chloronitrobenzene.
Friedel-Crafts Alkylation (indirect): Direct Friedel-Crafts alkylation of 3-chloronitrobenzene is generally not feasible due to the deactivating nature of the nitro and chloro groups. A more viable strategy involves the introduction of a methyl group via a different route. One possibility is to start with toluene, nitrate (B79036) it to get a mixture of ortho- and para-nitrotoluene, separate the para isomer, and then perform a chlorination. However, achieving the desired 3,5-substitution pattern from this route is challenging. A more controlled approach starting from a different precursor may be necessary.
An alternative strategy involves starting with a compound that already has the desired substitution pattern or can be readily converted to it. For example, a multi-step synthesis starting from 2-methyl-4-nitroaniline has been reported for the preparation of the precursor 3-chloro-5-nitrotoluene. google.comgoogle.com This process involves chlorination followed by deamination to achieve the desired substitution pattern, which is then reduced to this compound. google.comgoogle.com
Sequential Functional Group Transformations in Target-Oriented Synthesis
The target-oriented synthesis of this compound is primarily achieved through a well-defined sequence of functional group transformations, starting from a more readily available precursor. A predominant and effective method involves the reduction of a nitro group on a substituted benzene ring.
The most common pathway begins with 3-chloro-5-nitrotoluene. In this key transformation, the nitro group (-NO₂) is converted into an amino group (-NH₂), yielding the final product. A widely documented procedure for this step is the reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethanol solution. chemicalbook.comchemicalbook.com The reaction mixture is heated to reflux for several hours. Following the reaction, the product is isolated through a series of steps including concentration, basification with sodium hydroxide, and extraction with an organic solvent like ethyl acetate (B1210297). chemicalbook.comchemicalbook.com This reduction of a nitroaromatic compound is a classic and crucial functional group transformation in the synthesis of anilines.
Another strategic sequence starts from benzene itself. This multi-step process involves:
Nitration: Benzene is first treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming nitrobenzene. doubtnut.com
Chlorination: The nitrobenzene is then chlorinated using chlorine gas with a Lewis acid catalyst. The nitro group is a meta-director, guiding the chlorine atom to the 3-position to form 3-chloronitrobenzene. doubtnut.com
Reduction: The final step is the reduction of the nitro group to an amino group, which can be achieved using various methods, including zinc amalgam in an acidic medium, to yield 3-chloroaniline. doubtnut.com While this produces a related compound, the strategic principles of sequential functional group addition are directly applicable to the synthesis of this compound, where toluene would be the starting material.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic pathway is often determined by a comparative analysis of its efficiency, selectivity, and environmental footprint.
Evaluation of Reaction Yields and Selectivity
The reduction of 3-chloro-5-nitrotoluene is highly efficient and selective, representing a robust final step in the synthesis. Different reducing agents can be employed, each with its own characteristic yield. The use of tin(II) chloride is reported to produce this compound in excellent yields. For instance, laboratory-scale synthesis using SnCl₂·2H₂O in ethanol has demonstrated a yield of 97%. chemicalbook.comchemicalbook.com
Other reduction methods used for analogous chloro-nitro aromatic compounds also show high efficiency and provide a basis for comparison. For example, the reduction of 1-chloro-2-methyl-3-nitrobenzene using finely divided iron in the presence of hydrochloric acid is reported to yield the corresponding aniline at about 94% of the theoretical yield. prepchem.com Catalytic hydrogenation using catalysts like Raney Nickel is another common industrial method for this transformation, which also typically results in high yields. google.com
The selectivity of these reduction reactions is generally very high, as the conversion of a nitro group to an amine is a well-established and specific transformation that does not typically affect the chloro or methyl groups on the aromatic ring under the reaction conditions.
Table 1: Comparison of Reaction Yields for Nitro Group Reduction
| Precursor Compound | Reducing Agent | Yield |
|---|---|---|
| 3-chloro-5-nitrotoluene | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 97% chemicalbook.com |
| 1-chloro-2-methyl-3-nitrobenzene | Iron (Fe) / Hydrochloric acid (HCl) | ~94% prepchem.com |
Assessment of Environmental Impact and Green Chemistry Principles in Synthesis
The environmental impact of chemical synthesis is a critical consideration, evaluated through the lens of green chemistry principles. yale.edusigmaaldrich.com These principles advocate for processes that reduce or eliminate the use and generation of hazardous substances.
The traditional synthesis of this compound using a stoichiometric metal reductant like tin(II) chloride presents several environmental challenges:
Atom Economy: This reaction has a poor atom economy. The principle of atom economy dictates that synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com In the tin chloride reduction, a large amount of tin-containing waste is generated, which is not part of the final product.
Hazardous Substances: The process uses and generates substances that can be hazardous. Tin compounds can be toxic, and their disposal as waste presents an environmental burden. The goal of green chemistry is to design syntheses using substances with little to no toxicity. skpharmteco.comwordpress.com
Waste Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com This method inherently produces significant inorganic waste that requires treatment and disposal.
In contrast, catalytic methods are considered greener alternatives. Catalytic hydrogenation, for example, offers several advantages:
Superior Atom Economy: In catalytic hydrogenation, hydrogen gas is the reducing agent, and the only byproduct is water. This results in a much higher atom economy.
Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. yale.edu
Reduced Waste: This pathway significantly reduces the generation of heavy metal waste, aligning with the principle of waste prevention.
Table 2: Green Chemistry Analysis of Reduction Methods
| Principle | Tin(II) Chloride Reduction | Catalytic Hydrogenation |
|---|---|---|
| Waste Prevention | Poor: Generates significant tin salt waste. | Excellent: Primary byproduct is water. |
| Atom Economy | Poor: Low incorporation of reagent atoms into the final product. | Excellent: High atom economy. |
| Less Hazardous Synthesis | Poor: Uses and generates metal waste. | Good: Avoids toxic metal reagents. |
| Use of Catalysis | No: Uses a stoichiometric reagent. | Excellent: Employs a catalyst. |
Chemical Reactivity and Derivatization of 3 Chloro 5 Methylaniline
Reactions Involving the Amine Functional Group
The amine (-NH₂) group of 3-chloro-5-methylaniline is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions leverage the nucleophilic character of the nitrogen atom.
Acylation and Sulfonylation Reactions
Acylation: this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. For instance, the reaction with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) yields N-(3-chloro-5-methylphenyl)-2-chloroacetamide. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. A similar reaction of 3-chloro-4-methylaniline (B146341) with acetic anhydride (B1165640) in pyridine (B92270) produces N-(3-chloro-4-methylphenyl)acetamide, illustrating a common method for amide formation.
Sulfonylation: The amine group can also be converted into a sulfonamide through reaction with sulfonyl chlorides. The reaction of an aniline (B41778) derivative with a benzenesulfonyl chloride, typically in the presence of a base, results in the formation of an N-arylbenzenesulfonamide. nih.govresearchgate.net For example, reacting this compound with 4-methylbenzenesulfonyl chloride would yield N-(3-chloro-5-methylphenyl)-4-methylbenzenesulfonamide. This transformation is crucial in the synthesis of various compounds, including those with potential biological activity. mdpi.com
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride | N-(3-chloro-5-methylphenyl)acetamide |
| This compound | Benzenesulfonyl chloride | N-(3-chloro-5-methylphenyl)benzenesulfonamide |
Diazotization and Coupling Reactions for Azo Dye Synthesis
Azo dyes are a significant class of synthetic colorants, and their synthesis prominently features the diazotization of primary aromatic amines. nih.govglobalresearchonline.net this compound can serve as the diazo component in the synthesis of azo dyes.
The process begins with diazotization , where the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5°C). ijirset.comnih.gov The resulting 3-chloro-5-methylbenzenediazonium chloride is a highly reactive intermediate.
This diazonium salt then undergoes a coupling reaction with an electron-rich aromatic compound, known as the coupling component. openstax.orglearncbse.in Coupling components are typically phenols or other aromatic amines. The diazonium ion acts as an electrophile, attacking the activated ring of the coupling component, usually at the para position, to form a stable azo compound characterized by the -N=N- linkage. globalresearchonline.netopenstax.org The extended conjugation provided by this linkage is responsible for the vibrant color of these dyes. openstax.org
| Step | Reactants | Conditions | Product |
| Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5°C | 3-Chloro-5-methylbenzenediazonium chloride |
| Coupling | 3-Chloro-5-methylbenzenediazonium chloride, Phenol | Alkaline medium | (E)-2-((3-chloro-5-methylphenyl)diazenyl)phenol |
Formation of Ureas and Carbamates (e.g., Phenylisocyanates)
Ureas: The reaction of this compound with isocyanates, such as phenyl isocyanate, leads to the formation of unsymmetrical ureas. The nucleophilic amine group attacks the electrophilic carbon of the isocyanate group (-N=C=O), yielding a substituted urea (B33335) derivative. researchgate.net
Carbamates: Carbamates, also known as urethanes, can be synthesized from this compound through several routes. One common method involves its reaction with a chloroformate, like methyl chloroformate, in the presence of a base. prepchem.com Another approach is the reaction with a carbazate (B1233558) in the presence of an oxidizing agent, which has been used to synthesize methyl (3-chloro-5-methylphenyl)carbamate. thieme-connect.com Additionally, this compound can first be converted to 3-chloro-5-methylphenyl isocyanate. google.comnih.gov This isocyanate can then be reacted with an alcohol to produce the corresponding carbamate. organic-chemistry.orgnih.gov The Curtius rearrangement of an acyl azide (B81097) is another established method for forming an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. organic-chemistry.orgnih.gov
| Starting Material | Reagent(s) | Product Class | Example Product |
| This compound | Phenyl isocyanate | Urea | 1-(3-chloro-5-methylphenyl)-3-phenylurea |
| This compound | Methyl Chloroformate | Carbamate | Methyl (3-chloro-5-methylphenyl)carbamate |
| This compound | Triphosgene, then Ethanol | Carbamate | Ethyl (3-chloro-5-methylphenyl)carbamate |
Condensation Reactions with Carbonyl Compounds
Primary aromatic amines like this compound undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netinternationaljournalcorner.com The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. jetir.org The formation of the carbon-nitrogen double bond (C=N) is characteristic of this reaction. researchgate.net These reactions are often catalyzed by an acid. jetir.org
The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, would yield an N-benzylidene-3-chloro-5-methylaniline. Schiff bases are versatile intermediates in organic synthesis and have been studied for their coordination chemistry with various metal ions. researchgate.net
Reactions Involving the Aromatic Ring
Electrophilic Aromatic Substitution: Influence of Substituents
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring of this compound direct the position of the incoming electrophile. unizin.org The molecule contains three substituents: an amino group (-NH₂), a chloro group (-Cl), and a methyl group (-CH₃).
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Methyl Group (-CH₃): This is an activating group and an ortho, para-director, donating electron density via an inductive effect. savemyexams.comlibretexts.org
Chloro Group (-Cl): Halogens are a unique class. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. unizin.orgwikipedia.org
Position 2: Ortho to the -NH₂ group and ortho to the -CH₃ group.
Position 4: Para to the -NH₂ group and ortho to the -Cl group.
Position 6: Ortho to the -NH₂ group and ortho to the -Cl group.
Given the powerful activating and directing effect of the amino group, electrophilic substitution will be strongly directed to the positions ortho and para to it (positions 2, 4, and 6). The methyl group further activates the ortho position 2, while the deactivating chloro group disfavors substitution at its ortho positions (4 and 6), though this effect is weaker than the directing influence of the amino group. Steric hindrance may also play a role, potentially influencing the ratio of the isomeric products formed. youtube.com Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with the precise distribution of products depending on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Ring
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com
The reaction typically proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). chemistrysteps.com
Elimination: The leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com
In the case of this compound, the aromatic ring is substituted with two electron-donating groups (amino and methyl). These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. The absence of a strongly activating electron-withdrawing group (like a nitro group) ortho or para to the chlorine atom makes the standard SNAr reaction unfavorable under typical conditions. Consequently, displacing the chloro group with a nucleophile is challenging and not a commonly reported transformation for this specific molecule, as it would likely require harsh reaction conditions such as high temperatures and pressures.
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. fishersci.co.uk For a substrate like this compound, the chloro substituent can serve as a handle for these transformations. However, aryl chlorides are generally less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine bond. mdpi.com Activating these less reactive substrates often requires specialized catalytic systems, typically involving palladium catalysts paired with bulky, electron-rich ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs). mdpi.comdiva-portal.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is highly valued for its mild conditions and the low toxicity of the boron reagents. nih.gov For electron-rich and unactivated aryl chlorides like this compound, effective catalytic systems often employ palladium precatalysts with sterically hindered and electron-donating biarylphosphine ligands. The base plays a crucial role in the transmetalation step of the catalytic cycle. libretexts.org
| Reaction Component | Example/Role |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand (e.g., XPhos) |
| Base | Potassium tert-butoxide (tBuOK) or Potassium Phosphate (K₃PO₄) |
| Solvent | Toluene, Dioxane, or THF |
| Hypothetical Product | 5-Methyl-[1,1'-biphenyl]-3-amine |
Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The reaction mechanism includes oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. diva-portal.org The choice of catalyst and ligands is critical for achieving good yields with less reactive aryl chlorides. mdpi.comrsc.org Systems based on palladacycles or palladium with bulky phosphine ligands have shown efficacy. mdpi.com
| Reaction Component | Example/Role |
|---|---|
| Aryl Halide | This compound |
| Alkene | Styrene |
| Catalyst | Palladium(II) acetate with a bulky phosphine ligand (e.g., P(t-Bu)₃) |
| Base | Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) |
| Solvent | DMF, NMP, or Dioxane |
| Hypothetical Product | 3-Methyl-5-styrylaniline |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, along with an amine base. wikipedia.orglibretexts.org The reaction is highly versatile for synthesizing arylalkynes. As with other cross-couplings, the reaction of aryl chlorides requires robust catalytic systems. The choice of palladium ligand can be crucial for controlling the regioselectivity in molecules with multiple halide sites. rsc.orgelsevierpure.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
| Reaction Component | Example/Role |
|---|---|
| Aryl Halide | This compound |
| Alkyne | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Hypothetical Product | 3-Methyl-5-(phenylethynyl)aniline |
Applications in Advanced Organic Synthesis and Materials Science
As an Intermediate for Pharmaceutical Active Pharmaceutical Ingredients (APIs)
Substituted anilines are foundational scaffolds in medicinal chemistry due to their presence in a wide array of bioactive molecules. nih.gov The chlorine atom, in particular, can significantly influence a molecule's pharmacokinetic properties and binding affinity through effects like halogen bonding. chemrxiv.org While specific FDA-approved drugs directly derived from 3-Chloro-5-methylaniline are not prominently documented in public literature, its role as a precursor in the research and development of new chemical entities is well-established within the field of organic synthesis. capotchem.combldpharm.com
This compound serves as a key starting material for the synthesis of more complex molecular frameworks intended for pharmaceutical applications. The amino group (NH2) on the benzene (B151609) ring is a primary reaction site, allowing for the construction of amides, sulfonamides, and other nitrogen-containing heterocycles that are common motifs in drug candidates. The presence of the chloro and methyl groups on the ring influences the electronic properties and steric configuration of these reactions, guiding the synthesis toward desired products.
In drug discovery, this compound is used to generate libraries of novel molecules. Researchers modify the aniline (B41778) structure through various reactions to produce a diverse set of derivatives, which are then screened for biological activity against various therapeutic targets. This process is fundamental to identifying new lead compounds in the early stages of pharmaceutical development.
The utility of this compound extends to the strategic design of synthetic pathways for complex target molecules. Its defined substitution pattern allows chemists to introduce specific functionalities at precise locations on an aromatic ring. This control is crucial for optimizing synthesis routes, potentially increasing yields and reducing the formation of unwanted byproducts. By starting with a pre-functionalized building block like this compound, multi-step syntheses can be made more efficient, which is a critical consideration in the large-scale production of potential APIs.
Table 1: Potential Pharmaceutical Scaffolds from this compound This table is for illustrative purposes based on common reactions of anilines in medicinal chemistry.
| Starting Material | Reaction Type | Potential Scaffold/Motif | Therapeutic Area of Interest |
|---|---|---|---|
| This compound | Acylation | Substituted Benzamides | Various (e.g., CNS, anti-inflammatory) |
| This compound | Sulfonylation | Substituted Benzenesulfonamides | Antibacterial, Diuretics |
| This compound | Cyclization Reactions | Heterocyclic compounds (e.g., Quinolines) | Antimalarial, Anticancer, Antibacterial |
Utilization in Agrochemical Development
In the field of agrochemicals, substituted anilines are critical intermediates for a range of active ingredients, including herbicides and pesticides. The specific arrangement of functional groups on the aniline ring is a key determinant of the final product's biological activity and selectivity.
Quinolinecarboxylic acids are a class of synthetic auxin herbicides used to control broadleaf weeds. researchgate.net The synthesis of the quinoline (B57606) core often involves a three-component reaction, such as the Doebner reaction, which utilizes a substituted aniline, an aldehyde, and pyruvic acid. researchgate.netnih.gov As a substituted aniline, this compound represents a potential starting material for creating novel quinoline structures for herbicidal screening.
It is important to note that the commercially significant quinolinecarboxylic acid herbicide, Quinclorac, is synthesized from an isomer, 3-chloro-2-methylaniline. innospk.comgoogle.com However, the underlying chemistry demonstrates the utility of chloro-methyl substituted anilines as a class in the synthesis of this herbicide family. Researchers can utilize this compound to generate structural analogs of existing herbicides to study structure-activity relationships and discover new compounds with improved properties.
Beyond herbicides, this compound serves as a building block in the broader development of new plant protection agents. Its structure can be incorporated into larger molecules designed to act as insecticides or fungicides. The development process involves synthesizing derivatives and testing them for efficacy against various agricultural pests and diseases. The chloro and methyl substituents are integral to the design, as they can enhance the potency, stability, and selectivity of the final agrochemical product.
Table 2: Agrochemical Applications and Potential Derivatives
| Precursor | Target Chemical Class | Potential Application | Relevant Synthesis |
|---|---|---|---|
| This compound | Quinolinecarboxylic Acid Scaffolds | Herbicide Research | Doebner Reaction |
| This compound | Substituted Phenylureas/Amides | Fungicide/Insecticide Research | Acylation/Isocyanate Addition |
Role in Dye and Pigment Chemistry
Aromatic amines, including substituted anilines, are fundamental components in the synthesis of azo dyes and other colorants. The amino group is readily converted into a diazonium salt, which can then be coupled with another aromatic compound to form an azo group (-N=N-), the chromophore responsible for the color.
While its isomer, 3-chloro-2-methylaniline, is specifically cited as a precursor for certain commercial dyes innospk.comnih.gov, this compound is also classified as an intermediate for dyestuffs and pigments. lookchem.com Its chemical properties make it suitable for use in similar synthetic processes. The final color and properties of the dye, such as lightfastness and solubility, are determined by the specific molecular structure of the aniline and its coupling partner. The presence of the chlorine atom in the this compound structure can enhance the stability and brightness of the resulting dye.
Table 3: Role in Colorant Synthesis
| Intermediate | Chemical Process | Resulting Chromophore | Application |
|---|---|---|---|
| This compound | Diazotization, followed by Azo Coupling | Azo Group (-N=N-) | Synthesis of Azo Dyes |
Chromatographic Applications in Dye Development
While this compound is primarily a reactant, chromatographic techniques are essential for the purification of its derivatives during dye synthesis. In the synthesis of N-Phenylcarbamates from this compound, for instance, column chromatography is the specified method for purifying the final product. thieme-connect.com This purification is a critical step to ensure the quality and color purity of the resulting compound, which could be a dye or a dye intermediate.
Table 1: Purification of this compound Derivatives
| Compound | Precursor | Purification Method |
|---|
Structural Modification for Color Properties and Fastness
The primary application of this compound in dye manufacturing is as a diazo component for producing azo dyes. The synthesis process involves the diazotization of the amino group on the this compound molecule. This reaction, which converts the aniline into a highly reactive aryldiazonium salt, is a foundational step in azo dye chemistry. rwth-aachen.de
The general mechanism involves treating the aniline with a nitrite (B80452) source, such as potassium nitrate (B79036) (KNO₃), in the presence of a strong acid like hydrochloric acid (HCl). rwth-aachen.de The resulting diazonium salt is then coupled with another aromatic compound (a coupling component) to form the azo dye.
The final color and fastness properties of the dye are determined by the complete molecular structure, including the substituents on both the diazo component (derived from this compound) and the coupling partner. The chloro and methyl groups on the this compound ring influence the electron density of the aromatic system, which in turn affects the wavelength of light absorbed (the color) and the stability of the molecule to fading from light, washing, and chemical exposure. However, specific research detailing the precise effects of the 3-chloro-5-methyl arrangement on color and fastness properties is not extensively documented in publicly available literature.
Application in Polymer Chemistry and Functional Materials
While anilines are a known class of monomers for synthesizing conductive polymers and high-performance polyamides, the specific use of this compound in this capacity is not well-documented in the available scientific literature. The following sections discuss the theoretical potential based on the chemistry of aniline derivatives.
Monomer for Polymer Synthesis
Theoretically, the amino group of this compound allows it to act as a monomer in polymerization reactions. It could potentially undergo oxidative polymerization to form a substituted polyaniline or be used in condensation polymerization with dicarboxylic acids to create polyamides. However, searches of scientific and patent databases did not yield specific examples of this compound being utilized as a monomer for polymer synthesis. Its primary documented use is as a building block for smaller, specialized molecules in fields such as pharmaceuticals. google.comgoogle.com
Incorporation into Advanced Materials with Specific Properties
Given the lack of evidence for its use as a polymer monomer, there is no corresponding information on the incorporation of this compound into advanced materials. The development of functional materials relies on the specific properties imparted by the monomer units. Without data on polymers derived from this compound, the potential properties of such materials—for instance, enhanced thermal stability from the aromatic structure or specific conductivity modified by the chloro and methyl groups—remain hypothetical.
Spectroscopic Characterization and Analytical Methodologies for 3 Chloro 5 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Chloro-5-methylaniline, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the substitution pattern on the aromatic ring and identify the functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals for the methyl group protons, the amine protons, and the aromatic protons. In a typical solvent like deuterated chloroform (CDCl₃), the methyl group (–CH₃) protons appear as a sharp singlet. The amine (–NH₂) protons usually present as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The aromatic protons, due to their specific positions on the benzene (B151609) ring, appear as distinct singlets or narrowly split multiplets in the aromatic region of the spectrum.
A reported ¹H NMR spectrum for this compound in CDCl₃ shows the following chemical shifts (δ) in parts per million (ppm): researchgate.netchemicalbook.com
δ 6.56 (s, 1H): Aromatic proton
δ 6.48 (s, 1H): Aromatic proton
δ 6.36 (s, 1H): Aromatic proton
δ 3.66 (bs, 2H): Amine protons
δ 2.23 (s, 3H): Methyl protons
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The spectrum for this compound is expected to show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, as the chlorine and methyl substituents create a plane of symmetry. While specific experimental data for this compound is not readily available in public literature, data from closely related derivatives, such as N,N,3-trimethylaniline (δ in CDCl₃: 150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73, 21.87) rsc.org, and isomers like 3-chloro-2-methylaniline, can be used to predict the approximate chemical shifts. The carbon attached to the nitrogen atom (C-N) would appear significantly downfield, as would the carbon attached to the chlorine atom (C-Cl). The methyl carbon would appear far upfield.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.
Molecular Ion Peak: For this compound (C₇H₈ClN), the nominal molecular weight is 141.60 g/mol . In mass spectrometry, the molecule will be ionized, typically forming a molecular ion (M⁺•). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be a peak for the ion containing ³⁵Cl (at m/z ≈ 141) and a smaller peak for the ion containing ³⁷Cl (at m/z ≈ 143), with an intensity ratio of roughly 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule. Electrospray ionization (ESI) mass spectrometry has confirmed the protonated molecule [M+H]⁺ at an m/z of 141.7 researchgate.netchemicalbook.com.
Fragmentation Analysis: Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation into smaller, charged species. The analysis of these fragments provides valuable structural information. While the specific EI mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of substituted anilines and halogenated aromatic compounds. The mass spectrum of a positional isomer, 2-chloro-5-methylaniline, shows a strong molecular ion peak at m/z 141 and its corresponding M+2 peak at m/z 143 nist.gov.
Common fragmentation pathways would likely include:
Loss of a Chlorine atom: Cleavage of the C-Cl bond to form a fragment ion [M-Cl]⁺.
Loss of a Methyl group: α-cleavage leading to the loss of the methyl radical to form an [M-CH₃]⁺ ion.
Loss of HCN: A common fragmentation pathway for anilines, involving the expulsion of a neutral hydrogen cyanide molecule from the ring.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to assess the purity of this compound and to resolve it from its isomers and other related impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of substituted anilines. In this technique, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
A typical HPLC method for the analysis of this compound and its isomers would involve:
Column: A reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of a polar organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer) sielc.com. The pH of the mobile phase can be adjusted to control the retention of the basic aniline (B41778) compounds.
Detector: A UV detector is commonly used, as the aromatic ring of the aniline derivatives absorbs strongly in the UV region (typically monitored around 240-254 nm).
Flow Rate: A standard flow rate of 1.0 mL/min is often employed.
This setup allows for the effective separation of positional isomers (e.g., 2-chloro-5-methylaniline, 4-chloro-3-methylaniline), which are common process-related impurities. The retention time of this compound under specific conditions serves as its identifier, while the peak area is proportional to its concentration, enabling quantitative purity assessment.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC.
For the analysis of this compound, UPLC is particularly advantageous for resolving complex mixtures containing multiple closely related isomers and impurities. The enhanced peak capacity and narrower peaks allow for better separation and more accurate quantification, especially at low levels.
A UPLC method for analyzing aniline isomers would typically employ: researchgate.net
Column: A sub-2 µm particle column, such as an Acquity UPLC CSH Phenyl-hexyl or BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
Mobile Phase: Similar to HPLC, mixtures of acetonitrile and aqueous buffers are used, but the system operates at higher backpressures.
Flow Rate: Optimized flow rates, often in the range of 0.3-0.5 mL/min, are used to maximize efficiency.
Short Run Times: The high efficiency of UPLC columns allows for rapid gradient separations, significantly reducing analysis time, often to under 10 minutes researchgate.net.
The development of a UPLC method can be optimized using Design of Experiments (DoE) principles to fine-tune parameters like mobile phase pH, gradient slope, and column temperature for achieving baseline separation of all critical components researchgate.net.
Spectrophotometric Techniques for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and reliable method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds like this compound exhibit strong UV absorbance due to π → π* transitions in the benzene ring.
The amino group (–NH₂) acts as an auxochrome, which, along with the chlorine and methyl substituents, influences the position and intensity of the absorption maxima (λmax). For the related compound 3-chloroaniline, absorption maxima in alcohol are observed at approximately 240 nm and 292 nm sielc.com. It is expected that this compound would have a similar absorption profile, with slight shifts due to the presence of the methyl group.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. This technique is particularly useful for routine quality control assays where the primary component is known and interferences from other components are minimal or can be accounted for.
Computational and Theoretical Investigations of 3 Chloro 5 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules at the electronic level. For 3-Chloro-5-methylaniline, while specific computational studies are not extensively available in the public domain, the application of established quantum chemical methods can provide significant insights into its electronic structure, molecular orbitals, and spectroscopic characteristics. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is dictated by the arrangement of its constituent atoms and the distribution of electrons within the molecule. The aromatic ring, the electron-donating amino (-NH2) group, the electron-withdrawing chloro (-Cl) group, and the weakly electron-donating methyl (-CH3) group collectively influence the electron density distribution.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this part of the molecule. The LUMO, conversely, would likely have significant contributions from the aromatic ring and the chlorine atom, indicating regions susceptible to nucleophilic attack. The methyl group would have a minor influence on the frontier orbitals.
A molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would be expected around the nitrogen and chlorine atoms due to their high electronegativity, indicating sites prone to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms of the amino group.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-31G)*
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific published computational results for this compound were not found.
Prediction of Spectroscopic Properties
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of the molecule.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign the observed vibrational bands to specific molecular motions, such as C-H stretching, N-H stretching, C-N stretching, C-Cl stretching, and various bending and ring deformation modes. A computational study on the related isomer, 3-chloro-4-methyl aniline, utilized density functional theory and ab initio Hartree-Fock calculations to analyze its molecular geometry and vibrational frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted values are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the this compound structure.
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This can help in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations.
Molecular Dynamics Simulations
Conformational Analysis and Intermolecular Interactions
MD simulations can be employed to investigate the conformational landscape of this compound. The primary focus of such an analysis would be the rotation around the C-N bond, which would reveal the preferred orientation of the amino group relative to the aromatic ring. Additionally, the rotation of the methyl group could also be examined. By simulating the molecule over time, the relative energies of different conformers can be determined, providing insight into the most stable structures.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing a this compound molecule in a simulation box with other molecules of the same kind or with solvent molecules, the nature and strength of these interactions can be elucidated. Key interactions would include hydrogen bonding involving the amino group (acting as both a donor and an acceptor), and van der Waals interactions. For halogenated compounds, the potential for halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole), could also be investigated in specific contexts. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, key features such as transition states, intermediates, and reaction products can be identified.
For this compound, computational studies could elucidate the mechanisms of various reactions, including:
Electrophilic Aromatic Substitution: The directing effects of the chloro, methyl, and amino groups on the regioselectivity of electrophilic attack on the aromatic ring can be rationalized by calculating the energies of the intermediate carbocations (sigma complexes) for substitution at different positions. The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weak activator and ortho-, para-director. The chloro group is a deactivator but is also ortho-, para-directing. Computational analysis would help in predicting the most likely sites for electrophilic substitution.
Oxidation Reactions: The oxidation of the amino group can be studied to understand the formation of various products. Computational methods can help in identifying the intermediates and transition states involved in these complex reaction pathways. A computational study on the reaction of 4-methyl aniline with OH radicals provides a framework for how such a reaction could be investigated for this compound. mdpi.com
Nucleophilic Substitution: While less common for anilines, computational studies could explore the potential for nucleophilic substitution reactions under specific conditions, particularly at the carbon atom bearing the chlorine atom.
By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined, providing a detailed, molecular-level understanding of the reactivity of this compound.
Environmental Transformation and Toxicological Mechanisms
Environmental Fate Studies
The persistence, transport, and ultimate fate of 3-Chloro-5-methylaniline in the environment are determined by a combination of biological and chemical processes, including biodegradation, photochemical degradation, and sorption to environmental matrices.
Investigation of Biodegradation Pathways in Soil and Water
Specific biodegradation pathways for this compound are not extensively documented. However, studies on other monochloroanilines (MCAs) and dichloroanilines (DCAs) indicate that microbial degradation is a key transformation process. Bacteria capable of metabolizing these compounds have been isolated, such as Acinetobacter baylyi, which can degrade various halogenated anilines .
The primary microbial degradation pathways for chloroanilines generally involve two main initial steps researchgate.net:
Dechlorination: The process begins with the removal of the chlorine atom from the aromatic ring to generate aniline (B41778). Aniline is then converted to catechol, which can be further broken down through ring cleavage researchgate.net.
Dioxygenation: An alternative pathway starts with a dioxygenation reaction, followed by deamination, to form a corresponding chlorocatechol intermediate researchgate.net.
The specific pathway and rate of degradation are highly dependent on the number and position of chlorine atoms on the aromatic ring . It is plausible that this compound undergoes degradation through similar mechanisms, although the specific intermediates and enzymes involved have not been detailed in available research.
Photochemical Degradation in Atmospheric and Aquatic Environments
Adsorption and Mobility in Environmental Compartments
The movement of this compound through soil and sediment is influenced by its tendency to adsorb to organic matter and mineral surfaces. While a specific soil organic carbon-water partitioning coefficient (Koc) for this compound is not documented, data from related isomers offer insight. An estimated Koc value for the isomer 3-chloro-p-toluidine is 180, which suggests moderate mobility in soil nih.gov.
However, a critical characteristic of primary aromatic amines is their potential to form strong, irreversible covalent bonds with humic substances in soil nih.gov. This process can lead to increased immobilization, effectively reducing the compound's mobility and bioavailability. Therefore, while the Koc value suggests some potential for movement, the actual mobility of this compound in soils rich in organic matter may be significantly lower than predicted.
Table 1: Estimated Soil Adsorption and Mobility for a Related Chlorotoluidine Isomer
| Compound Name | Estimated Koc | Predicted Mobility |
|---|---|---|
| 3-chloro-p-toluidine | 180 | Moderate nih.gov |
Note: Data for a structurally similar isomer is presented due to the lack of specific data for this compound.
Bioconcentration Potential in Aquatic Organisms
The potential for a chemical to accumulate in aquatic organisms is often predicted using its octanol-water partition coefficient (log Kₒw) and measured by its bioconcentration factor (BCF). A log Kₒw greater than 3 often triggers bioconcentration testing nih.gov.
Specific BCF or log Kₒw values for this compound were not found in the reviewed literature. However, estimates for the related isomer 5-chloro-o-toluidine place the log Kₒw in the range of 2.20 to 2.58 ca.gov. This is below the threshold that typically indicates a high potential for bioaccumulation. Furthermore, studies on p-chloroaniline show a low bioconcentration potential researchgate.net. Based on these related compounds, the bioconcentration potential for this compound in aquatic organisms is expected to be low. A substance is generally considered to have a high bioaccumulation potential if its BCF is ≥ 100 nih.gov.
Mechanistic Toxicological Assessments
The toxicity of this compound and related aromatic amines is linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules.
Studies on Systemic Toxicity and Target Organ Effects
While toxicological studies focusing specifically on this compound are sparse, safety information indicates it may cause damage to organs through prolonged or repeated exposure fishersci.com. The broader class of chlorotoluidines is known to induce systemic toxicity, with the urinary bladder and blood being primary target organs nih.govwikipedia.org.
The general mechanism of toxicity for aromatic amines involves metabolic activation, primarily in the liver epa.gov. The initial step is often N-hydroxylation to form an arylhydroxylamine. This intermediate can be further processed into a reactive arylnitroso compound or other electrophilic species ca.gov. These reactive metabolites are capable of covalently binding to macromolecules like proteins and DNA, leading to cellular damage and dysfunction ca.govepa.gov.
Key toxic effects observed with related chlorotoluidine isomers include:
Hemotoxicity: Aromatic amines are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This has been observed in about 50% of acute intoxication cases with 4-chloro-o-toluidine nih.gov.
Urinary Bladder Toxicity: The most prominent toxic effect of 4-chloro-o-toluidine is hemorrhagic cystitis, characterized by damage to the bladder's epithelial lining, bleeding, and inflammation nih.govwikipedia.org. This is thought to occur when glucuronide conjugates of the metabolites are transported to the bladder and hydrolyzed in the acidic urine, releasing the toxic arylhydroxylamine directly into the bladder tissue ca.gov.
Given these well-established effects for closely related isomers, it is highly probable that the systemic toxicity of this compound would also target the blood and urinary system through similar metabolic activation pathways.
Table 2: Documented Target Organ Effects for a Related Chlorotoluidine Isomer
| Compound Name | Target Organ(s) | Observed Effect(s) |
|---|---|---|
| 4-chloro-o-toluidine | Blood | Methemoglobinemia nih.gov |
| 4-chloro-o-toluidine | Urinary Bladder | Hemorrhagic cystitis, epithelial damage, bleeding nih.govwikipedia.org |
Note: Data for a structurally similar isomer is presented to illustrate the typical toxicological profile for this class of compounds.
Investigation of Irritation Mechanisms on Biological Systems
This compound is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2) fishersci.comfishersci.ca. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the irritation potential can be understood by examining its chemical properties and the known effects of related aromatic amines and chlorinated compounds.
Upon contact with skin or eyes, the primary mechanism of irritation is likely direct chemical injury to cells. As a lipophilic aromatic amine, it can penetrate the stratum corneum of the skin and interact with proteins and lipids in the cell membranes of keratinocytes. This interaction can disrupt membrane integrity, leading to cell damage and the release of pro-inflammatory mediators. The presence of the chlorine atom on the aromatic ring can enhance its reactivity and potential to cause local tissue damage.
For eye irritation, direct contact can cause damage to the cornea and conjunctiva. The symptoms observed, such as redness and pain, are characteristic of an inflammatory response triggered by chemical insult to the sensitive tissues of the eye ilo.org. The response to exposure typically involves immediate rinsing with water for an extended period to mitigate the damage fishersci.com.
Table 1: Summary of Irritation Classifications for this compound
| Endpoint | Classification | Common Symptoms |
| Skin Irritation | Category 2 fishersci.com | Redness, Burning Sensation ilo.org |
| Eye Irritation | Category 2 fishersci.comfishersci.ca | Redness, Pain ilo.org |
Assessment of Potential for Allergic Responses
While direct studies assessing the allergic sensitization potential of this compound are limited, evidence from structurally similar compounds suggests a potential for inducing allergic responses. The broader class of anilines and aromatic amines are known to be frequent skin sensitizers nih.gov. For instance, the isomer 3-Chloro-2-methylaniline is classified as a skin sensitizer in Sub-category 1B, indicating it may cause an allergic skin reaction echemi.com.
The mechanism of skin sensitization involves a two-phase process. In the initial induction phase, the chemical (hapten) penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein conjugate. This complex is then recognized as foreign by Langerhans cells, which process it and present the antigen to T-lymphocytes in the draining lymph nodes. This leads to the proliferation of allergen-specific T-cells.
Upon subsequent exposure (elicitation phase), these memory T-cells recognize the hapten-protein conjugate and initiate a more rapid and robust inflammatory response. This manifests as allergic contact dermatitis, a type IV delayed-hypersensitivity reaction characterized by eczema, erythema, and itching at the site of contact nih.gov. Given that aniline derivatives are known sensitizers, it is plausible that this compound acts as a hapten, initiating this immunological cascade nih.gov.
Metabolic Pathways and Metabolite Identification in Biological Systems
The primary metabolic pathway for aromatic amines involves N-oxidation, a reaction often catalyzed by cytochrome P450 enzymes (specifically CYP1A2) in the liver nih.gov. This initial step transforms the amine group into a hydroxylamine derivative (N-hydroxy-3-chloro-5-methylaniline). This arylhydroxylamine is a key intermediate metabolite ca.gov.
From this point, the metabolic pathway can diverge:
Detoxification: The arylhydroxylamine can undergo conjugation reactions, primarily with glucuronic acid (O-glucuronidation) or sulfate (O-sulfation), to form water-soluble conjugates that are readily excreted in the urine ca.govnih.gov. Acetylation of the amine group to form an acetanilide derivative is another common detoxification route nih.gov.
Bioactivation: The arylhydroxylamine can be further bioactivated. It can be converted to an arylnitroso metabolite, which is capable of binding to macromolecules like hemoglobin ca.gov. Alternatively, it can form a highly reactive and electrophilic nitrenium ion. This nitrenium ion is considered the ultimate carcinogenic species for many aromatic amines, as it can form covalent adducts with DNA, leading to mutations ca.govnih.gov.
Metabolites identified from related compounds like 3-chloroaniline in rats include glucuronide and sulfate esters of hydroxylated and acetylated forms, such as 4-hydroxy-3-chloroacetanilide and 2-hydroxy-5-chloroacetanilide nih.gov. Therefore, it is anticipated that the metabolism of this compound would produce a complex profile of similar hydroxylated, acetylated, and conjugated metabolites.
Table 2: Predicted Metabolic Pathway of this compound
| Step | Process | Key Enzymes/Reactants | Resulting Metabolite/Intermediate | Toxicological Significance |
| Phase I | N-Oxidation | Cytochrome P450 (e.g., CYP1A2) nih.gov | N-hydroxy-3-chloro-5-methylaniline ca.gov | Key intermediate for both detoxification and bioactivation ca.gov |
| Phase II | Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Glucuronide and Sulfate Conjugates ca.govnih.gov | Water-soluble, facilitates excretion (Detoxification) nih.gov |
| Phase I | Ring Hydroxylation | Cytochrome P450 | Hydroxylated derivatives (e.g., aminocresols) nih.gov | Can be conjugated for excretion |
| Bioactivation | Formation of Reactive Species | Further oxidation/esterification | Arylnitroso metabolite, Nitrenium ion ca.gov | Covalent binding to hemoglobin and DNA (Bioactivation) ca.govnih.gov |
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches and Catalyst Development
The synthesis of 3-Chloro-5-methylaniline and related substituted anilines is an area of active research, with a strong emphasis on moving beyond traditional methods toward more efficient and environmentally benign catalytic systems.
A common laboratory-scale synthesis for this compound involves the reduction of the corresponding nitroaromatic compound, 1-chloro-3-methyl-5-nitrobenzene. One established method utilizes tin(II) chloride dihydrate in an ethanol solution, which is heated to reflux to achieve the reduction. chemicalbook.com While effective, this stoichiometric reduction generates significant tin-containing waste.
Modern approaches focus on catalytic hydrogenation, which offers higher atom economy and avoids heavy metal waste streams. Research into catalysts for similar transformations, such as the synthesis of 3-chloro-4-methylaniline (B146341), highlights the use of carbon-supported palladium (Pd/C) catalysts. google.com Innovations in this area include modifying the catalyst support, for instance by treating activated carbon with bromide ions, to improve performance and prevent dehalogenation. google.com Other novel catalytic systems explored for the reduction of nitroarenes to anilines include:
Bimetallic Nanoparticles: A Co/Ni bimetallic nanoparticle supported on nitrogen-doped porous carbon has demonstrated high conversion and chemoselectivity for the hydrogenation of various nitro compounds. kaimosi.com
Copper Complexes: Copper(II) complexes with ligands like bisoxazolines have been shown to effectively catalyze the reduction of nitro compounds in water, a green solvent. kaimosi.com
Chemoenzymatic Systems: A significant leap towards sustainable synthesis involves using enzymes like nitroreductases (NRs). These can be paired with transition metal co-catalysts to achieve the complete reduction of nitro groups to amines under mild, aqueous conditions, avoiding the high temperatures and pressures of traditional hydrogenation. acs.org This chemoenzymatic alternative offers perfect chemoselectivity and reduced energy requirements. acs.org
Another innovative approach involves synthesizing substituted anilines directly from non-aniline precursors, such as the conversion of cyclohexanones using a Pd/C-ethylene system under non-aerobic conditions. bohrium.com These advanced methods signal a shift towards more sustainable and efficient production of key intermediates like this compound.
| Catalyst System | Precursor | Key Advantages |
| Tin(II) Chloride Dihydrate | 1-Chloro-3-methyl-5-nitrobenzene | Established laboratory method |
| Carbon-supported Palladium (Pd/C) | 2-Chloro-4-nitrotoluene | Industrial applicability, avoids stoichiometric metal waste |
| Co/Ni Bimetallic Nanoparticles | Nitroarenes | High conversion and chemoselectivity, recyclability |
| Nitroreductase (NR) Enzymes | Nitroaromatics | Mild aqueous conditions, low energy, high selectivity |
| Pd/C–Ethylene System | Cyclohexanones | Direct synthesis from non-aniline precursors |
Targeted Synthesis of Advanced Derivatives for Specific Applications
The this compound scaffold is a valuable building block for creating more complex molecules with specific biological activities. Its derivatives are explored extensively in medicinal chemistry, particularly for developing targeted therapies. researchgate.net The presence of the chlorine atom is particularly significant, as chlorinated compounds are prominent in FDA-approved drugs and are known to modulate the pharmacological properties of a molecule. nih.gov
Research is focused on using this compound to synthesize advanced heterocyclic structures known to interact with biological targets.
Kinase Inhibitors: Pyrazole derivatives are of great interest due to their wide range of biological activities, including anticancer properties. mdpi.com For example, complex aniline (B41778) derivatives have been incorporated into structures that exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and show antiproliferative effects against cancer cell lines. mdpi.com The synthesis of 3-methylquinoxaline derivatives as potential VEGFR-2 inhibitors, a target in anti-angiogenic cancer therapy, further illustrates this trend. semanticscholar.org
Antimicrobial Agents: Novel derivatives are being designed and tested for their antibacterial and antifungal efficacy. In one study, chloro-aniline was used to synthesize a series of N-allylaminocyclohex-2-enones. These compounds were evaluated for their antimicrobial activity, with some showing notable efficacy against pathogens like Salmonella enteritidis and Aspergillus fumigatus. acs.org
The targeted synthesis of such derivatives often involves multi-step reaction sequences where the aniline group of this compound is used as a nucleophile or is transformed into other functional groups to build the desired molecular architecture.
| Derivative Class | Target Application | Example Biological Target |
| Pyrazoles | Anticancer | Cyclin-dependent kinase 2 (CDK2) mdpi.com |
| Quinoxalines | Anticancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) semanticscholar.org |
| N-allylaminocyclohex-2-enones | Antimicrobial | Salmonella enteritidis, Aspergillus fumigatus acs.org |
Green Chemistry Innovations in Manufacturing Processes
The manufacturing sector is increasingly adopting the principles of green chemistry to minimize its environmental footprint. wjarr.comecoonline.com For the production of anilines, this involves redesigning processes to reduce waste, eliminate hazardous substances, and improve energy efficiency. researchgate.net
Key innovations in the manufacturing of substituted anilines include:
Catalysis over Stoichiometric Reagents: The shift from methods like iron powder or tin chloride reduction to catalytic hydrogenation is a prime example of green chemistry in action. google.com Catalytic processes have a much higher atom economy, meaning more of the reactant atoms are incorporated into the final product, generating significantly less waste. researchgate.net
Use of Safer Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry promotes the use of safer alternatives like water or ethanol. ecoonline.com The development of chemoenzymatic routes using nitroreductases, which operate in aqueous media, exemplifies this principle. acs.org
Energy Efficiency: Designing reactions to occur at ambient temperature and pressure reduces energy consumption. ecoonline.com Biocatalytic processes, such as those using enzymes, often run under much milder conditions than traditional chemical methods that require high heat and pressure, thus contributing to energy efficiency. acs.org
Waste Reduction at the Source: A key metric in pharmaceutical manufacturing is the Process Mass Intensity (PMI), which is the total mass of materials used to produce a kilogram of product. Green chemistry innovations aim to dramatically reduce PMI. For example, successful green manufacturing redesigns in the pharmaceutical industry have led to a 99% reduction in solvent usage and eliminated the need for halogenated solvents, saving millions of kilograms of waste. acsgcipr.org
These principles are directly applicable to the manufacturing of this compound, pushing the industry towards more sustainable and cost-effective production methods. nih.gov
Advanced Computational Modeling for Property Prediction and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery and chemical development, enabling the prediction of molecular properties and guiding the design of new compounds. For derivatives of this compound, these methods accelerate research and reduce the need for extensive laboratory synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. For aniline derivatives, QSAR has been used to predict properties like lipophilicity (logP), which is crucial for a drug's ability to cross cell membranes. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build predictive equations. nih.gov
ADME Profile Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. mdpi.com For new aniline derivatives, computational models can assess their drug-likeness based on criteria like Lipinski's Rule of Five, predicting their potential for oral bioavailability. mdpi.com This helps to prioritize which derivatives to synthesize and test, saving time and resources.
Molecular Docking: This technique simulates the interaction between a small molecule (a ligand, such as a this compound derivative) and the binding site of a target protein (e.g., an enzyme or receptor). Docking studies provide insights into the binding affinity and orientation of the molecule within the target's active site, helping to explain its biological activity and guiding the design of more potent inhibitors. acs.org
Toxicity Prediction: Computational tools like the ECOSAR (Ecological Structure Activity Relationships) program are used to predict the environmental toxicity of chemicals. nih.gov These models can estimate the potential hazards of chlorinated anilines to aquatic life, helping to fill data gaps in environmental risk assessments.
By integrating these computational approaches, researchers can rationally design advanced derivatives of this compound with optimized pharmacokinetic profiles and targeted biological activity.
Comprehensive Environmental Risk Assessment Methodologies
As with many industrial chemicals, understanding the environmental fate and ecotoxicological impact of this compound and related chlorinated anilines is critical. dntb.gov.uamdpi.com Growing environmental concern has led to the development of more comprehensive risk assessment methodologies. nih.govup.pt
For this compound specifically, publicly available data on its ecotoxicity, persistence, and bioaccumulation potential is limited, with some safety data sheets noting that these properties have not been thoroughly investigated. hpc-standards.com Therefore, risk assessment often relies on data from structurally similar compounds, such as 3-chloroaniline, and predictive models.
Modern environmental risk assessment involves several key components:
Derivation of Environmental Risk Limits (ERLs): Regulatory frameworks, such as the European Water Framework Directive, require the establishment of scientifically derived ERLs for substances in water. rivm.nl These limits are based on the most current ecotoxicological data and include several tiers:
Maximum Permissible Concentration (MPC): The concentration at which no harmful effects on ecosystems are expected during long-term exposure.
Negligible Concentration (NC): The concentration below which effects are considered negligible.
Maximum Acceptable Concentration for ecosystems (MACeco): Pertains to short-term exposure risks.
Serious Risk Concentration (SRCeco): The concentration at which serious effects on the ecosystem are expected. rivm.nl
Multi-Species Toxicity Testing: Assessments are moving beyond single-species tests to include a variety of organisms representing different trophic levels (e.g., prokaryotes, algae, crustaceans, fish). nih.gov This approach reveals that sensitivity to chlorinated anilines can vary significantly between species. nih.gov
Species Sensitivity Distributions (SSDs): SSDs are statistical models used in risk assessment to extrapolate from single-species toxicity data to predict the concentration of a chemical that will protect a certain percentage (e.g., 95%) of species in an ecosystem. nih.gov
Ecotoxicological studies on chlorinated anilines have shown they can be toxic to aquatic organisms, potentially disrupting growth, reproduction, and development. mdpi.com A notable toxic effect is the induction of methemoglobinemia, where the substance interferes with oxygen transport in the blood. ilo.org Given these potential hazards, comprehensive risk assessments are essential to establish safe environmental quality standards and manage the release of these compounds into the environment. rivm.nlcarlroth.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-5-methylaniline, and what are their critical reaction parameters?
- Methodology :
- Catalytic Hydrogenation : Reduction of nitro precursors (e.g., 3-chloro-5-nitrotoluene) using hydrogen gas and catalysts like Raney nickel. Reaction conditions: 40°C in methanol .
- Hydrolysis : Acidic hydrolysis of intermediates (e.g., di-3-chloro-2-methylaniline phosphate) using hydrochloric acid in 1,4-dioxane/water at 80°C .
- Key Parameters : Temperature control (30–80°C), solvent polarity (methanol vs. dioxane), and catalyst loading to minimize by-products like dimeric species .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons; δ 2.3 ppm for methyl group) and ¹³C NMR (C-Cl and C-N signals at 125–135 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 141.60 (C₇H₈ClN⁺) with fragmentation patterns confirming chlorine isotopic signatures .
- IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .
Q. How should this compound be stored to prevent degradation?
- Methodology :
- Store under inert gas (N₂/Ar) in amber glass vials at 2–8°C to inhibit oxidation (evidenced by rapid browning in air) .
- Avoid exposure to light and moisture, which accelerate decomposition into chlorinated quinones .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing by-products?
- Methodology :
- Design of Experiments (DoE) : Vary catalyst concentration (e.g., Raney nickel), hydrogen pressure, and reaction time. For example, increasing hydrogen pressure from 1 to 3 atm improved yield from 65% to 88% .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate by-products like 3-chloro-5-methylphenol .
Q. What mechanisms explain the hydrolysis kinetics of this compound derivatives in acidic media?
- Methodology :
- Kinetic Studies : Monitor pseudo-first-order rate constants (k) at varying HCl concentrations. For example, k = 0.15 h⁻¹ at 40°C in 1 M HCl, suggesting nucleophilic aromatic substitution .
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in hydrolysis products .
Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
